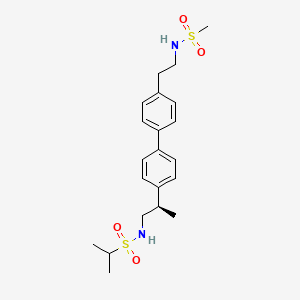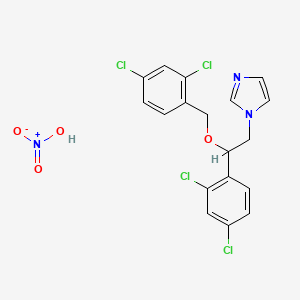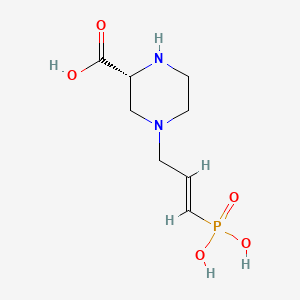
Okicenone
Übersicht
Beschreibung
Okicenone is a naturally occurring antibiotic compound isolated from the culture broth of the bacterium Streptomyces species. It exhibits cytocidal activity against mammalian tumor cells, making it a compound of interest in the field of oncology . This compound does not show antimicrobial activities against Gram-positive and Gram-negative bacteria, fungi, or yeast .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Okicenone is primarily obtained through fermentation processes involving Streptomyces species. The fermentation broth is centrifuged to separate the mycelial cake and supernatant. The mycelial cake is extracted with methanol, and the supernatant is applied to Diaion HP-20 and eluted with ethanol . The combined methanol-soluble and ethanol eluates are concentrated under reduced pressure to yield a crude extract. This extract is further purified using silica gel chromatography and Sephadex LH-20 column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar fermentation and extraction processes. The strain of Streptomyces is cultured in large fermentation tanks, and the antibiotic is extracted and purified using industrial-scale chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Okicenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogs with improved properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various this compound analogs with modified functional groups, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Okicenone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Okicenone exerts its effects by inducing cytotoxicity in mammalian tumor cells. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with cellular processes essential for tumor cell survival and proliferation . Further research is needed to fully understand the mechanism of action of this compound.
Vergleich Mit ähnlichen Verbindungen
Aloesaponol: A compound with a similar structure to Okicenone, differing by a methyl group at a specific position.
Anthracene Derivatives: this compound is part of the anthracene family, which includes various compounds with similar core structures but different functional groups.
Uniqueness: this compound’s uniqueness lies in its specific cytocidal activity against mammalian tumor cells without affecting other microorganisms such as bacteria, fungi, or yeast . This selective activity makes it a valuable compound for cancer research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4,6,9-trihydroxy-8-methyl-3,4-dihydro-2H-anthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-7-4-9(16)5-8-6-10-11(17)2-3-12(18)14(10)15(19)13(7)8/h4-6,11,16-17,19H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIETVYHJBSLSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC3=C(C(=O)CCC3O)C(=C12)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929664 | |
| Record name | 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137018-54-3 | |
| Record name | Okicenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















